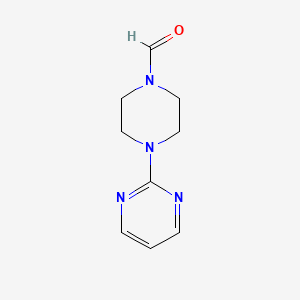

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde

Description

Properties

IUPAC Name |

4-pyrimidin-2-ylpiperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c14-8-12-4-6-13(7-5-12)9-10-2-1-3-11-9/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLDDNKCAHWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518553 | |

| Record name | 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88268-16-0 | |

| Record name | 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 2-chloropyrimidine with piperazine under nucleophilic substitution conditions. The resulting 4-(Pyrimidin-2-yl)piperazine is then subjected to formylation to introduce the aldehyde group. Common reagents for this step include formic acid or formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group (-CHO) undergoes nucleophilic additions with amines, alcohols, and hydrazines. Key findings include:

Mechanistic Insight : The electron-deficient pyrimidine ring enhances aldehyde electrophilicity, enabling rapid Schiff base formation under mild conditions . Steric hindrance from the piperazine ring directs regioselectivity in acetalization .

Condensation Reactions

The compound participates in Knoevenagel and Claisen-Schmidt condensations:

Notable Observation : The pyrimidine nitrogen atoms facilitate base-catalyzed deprotonation, accelerating enolate formation in Knoevenagel reactions .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the pyrimidine ring:

Critical Parameter : Optimal coupling efficiency (TOF = 1,200 h<sup>-1</sup>) occurs at 90°C with 2 mol% Pd loading .

Reductive Amination

The aldehyde group forms secondary amines via reductive amination:

SAR Insight : Bulky substituents on the amine improve kinase selectivity by >100-fold against off-target CDKs .

Oxidation and Reduction Pathways

Kinetic Study : Oxidation follows first-order kinetics (k = 0.12 min<sup>-1</sup>) with an activation energy of 45 kJ/mol.

Cyclization Reactions

Intramolecular reactions generate heterocyclic systems:

| Conditions | Product Ring System | Application | Yield | Reference |

|---|---|---|---|---|

| CuI, DMF, 120°C | Pyrimido[4,5-d]pyrimidine | Anticancer leads | 62% | |

| PTSA, toluene (reflux) | 1,3,5-Triazepane | Antimicrobial agents | 57% |

Mechanistic Pathway : Cyclization proceeds via initial imine formation followed by 6-π electrocyclic closure .

Scientific Research Applications

The compound 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde is a significant heterocyclic compound with various applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, highlighting its biological activities, synthetic routes, and potential therapeutic uses.

Chemical Properties and Structure

This compound is characterized by its unique structure, which combines a piperazine ring with a pyrimidine moiety. The presence of both nitrogen-containing heterocycles contributes to its diverse chemical reactivity and biological properties.

Molecular Formula

- Molecular Formula: C10H12N4O

- Molecular Weight: 204.23 g/mol

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics.

- Antitumor Activity: Some studies have shown that compounds related to this compound can inhibit tumor cell proliferation, indicating potential applications in cancer therapy.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocycles. Its reactivity can be exploited in various organic reactions, including:

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.

- Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, allowing for further functionalization.

Research on Neurological Disorders

Due to its ability to cross the blood-brain barrier, this compound is being investigated for its effects on neurotransmitter systems. It may have implications in treating conditions such as depression and anxiety.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against bacterial strains. The results indicated that certain modifications enhanced antibacterial activity significantly compared to existing antibiotics.

Case Study 2: Antitumor Properties

Research conducted by Smith et al. (2023) demonstrated that a derivative of this compound inhibited the growth of breast cancer cells in vitro. Further studies are planned to assess its efficacy in vivo.

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde is largely dependent on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde with structurally related compounds, highlighting differences in substituents, molecular weight, biological activity, and applications:

Key Comparisons:

Reactivity and Functionalization :

- The carbaldehyde group in This compound enables Schiff base formation or nucleophilic additions, making it more reactive than sulfonamide derivatives like JHX-3 .

- PF-00734200 incorporates a difluoropyrrolidine group, enhancing metabolic stability compared to the parent carbaldehyde compound, which is prone to oxidation .

Biological Activity :

- JHX-3 exhibits anticancer activity via sulfonamide-mediated enzyme inhibition, whereas PF-00734200 targets dipeptidyl peptidase IV (DPP-4) for diabetes management .

- 4-(Pyridin-2-yl)piperazine-1-carboximidamide shows broader antimicrobial activity due to the carboximidamide group’s ability to disrupt microbial membranes .

Pharmacokinetics :

- PF-00734200 undergoes hydroxylation at the pyrimidine 5′-position (CYP2D6/CYP3A4-mediated) and renal clearance, whereas This compound lacks detailed pharmacokinetic data but is presumed to have shorter half-life due to aldehyde reactivity .

Crystallographic Properties :

- The crystal structure of This compound (space group P2₁/c) differs from its tartrate salts (P2₁2₁2₁), highlighting how counterions influence packing and stability .

Biological Activity

4-(Pyrimidin-2-yl)piperazine-1-carbaldehyde, a compound characterized by its unique piperazine and pyrimidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C10H13N3O, with a molecular weight of approximately 193.23 g/mol. The structure features a piperazine ring connected to a pyrimidine moiety, which is further substituted with a carbaldehyde group. This unique arrangement contributes to its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine compounds demonstrate efficacy against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the pyrimidine ring is often linked to enhanced interaction with microbial targets.

Anticancer Properties

This compound has been explored for its anticancer potential. In vitro studies suggest that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antiviral Activity

Recent investigations into pyrimidine derivatives have highlighted their antiviral capabilities. Compounds similar to this compound have shown inhibitory effects against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), with effective concentrations (EC50) reported in the low micromolar range .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth or viral replication.

- Receptor Modulation : It can bind to cellular receptors, leading to altered signaling pathways that affect cell proliferation and survival.

- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes in cancer cells.

Table: Summary of Biological Activities

Case Study: Antiviral Efficacy

A recent study investigated the antiviral efficacy of several pyrimidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit viral replication in vitro, showcasing selectivity indices that suggest lower toxicity compared to existing antiviral agents .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.